Array ( [bid] => 13600491 )
(S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol, also known by its CAS number 2227882-63-3, is a chiral compound characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 212.20 g/mol. The compound's structural features contribute to its unique chemical properties and potential applications in medicinal chemistry.
Research indicates that (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol exhibits significant biological activities. It has been studied for its potential pharmacological effects, particularly in relation to cellular processes involving nicotinamide adenine dinucleotide metabolism. This compound may activate pathways related to nicotinamide adenine dinucleotide biosynthesis, which are crucial for cellular energy metabolism and signaling. Preliminary studies suggest it may also interact with various enzymes, influencing metabolic pathways.
Several synthetic routes have been proposed for the preparation of (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol:
The unique structure of (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol suggests various applications:
Interaction studies involving (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol have revealed its potential effects on various biological targets. Preliminary investigations suggest it may influence enzymes involved in nicotinamide adenine dinucleotide biosynthesis, potentially affecting cellular energy levels and signaling pathways. Further studies are needed to elucidate its precise mechanisms of action and any potential side effects.
Several compounds share structural similarities with (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Aminoethanol | 141-43-5 | Simple amino alcohol without aromaticity |
| 4-Nitrophenylethanol | 100-00-3 | Contains nitro group but lacks methoxy |
| 2-Methylaminoethanol | 100-51-6 | Methyl substitution on amino alcohol |
| (S)-N-(4-Nitrophenyl)glycine | 56932-44-6 | Glycine derivative with nitrophenyl group |
Uniqueness: The presence of both methoxy and nitro groups in (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol distinguishes it from simpler amino alcohols and enhances its potential biological activity compared to other similar compounds. This unique combination may allow it to serve as a lead compound in developing new therapeutic agents targeting specific biological pathways.